3-(Aminomethyl)-5-methylhex-4-enoic acid
Overview
Description
3-(Aminomethyl)-5-methylhex-4-enoic acid is an organic compound with a unique structure that includes an amino group, a methyl group, and a double bond
Mechanism of Action
Target of Action
Similar compounds often interact with enzymes involved in amino acid metabolism, such as delta-aminolevulinic acid dehydratase .
Mode of Action
It’s plausible that it could interact with its targets, leading to changes in the enzymatic activity and subsequently affecting the metabolic processes within the cell .
Biochemical Pathways
Compounds with similar structures have been found to influence the glycine cleavage system, a fundamental component of life, widely existing in microbes, plants, animals, and humans .
Pharmacokinetics
The pharmacokinetics of similar compounds often involve processes such as absorption from the gastrointestinal tract, distribution throughout the body, metabolism in the liver, and excretion via the kidneys .
Result of Action
Similar compounds often have significant effects on cellular metabolism, particularly in pathways involving amino acids .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets . .
Biochemical Analysis
Biochemical Properties
Its structure suggests that it could interact with various enzymes, proteins, and other biomolecules . The amino group could potentially form hydrogen bonds with other molecules, influencing the structure and function of proteins or enzymes. The methylhex-4-enoic acid chain could interact with hydrophobic regions of proteins, potentially influencing protein folding or function.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Based on its structure, it could potentially bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression .
Metabolic Pathways
It could potentially interact with various enzymes or cofactors, influencing metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-5-methylhex-4-enoic acid can be achieved through several methods. One common approach involves the amidomalonate synthesis, which is a straightforward extension of the malonic ester synthesis. This method begins with the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by SN2 alkylation with a primary alkyl halide .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-5-methylhex-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in saturated derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures to ensure optimal reaction rates.
Major Products
Scientific Research Applications
3-(Aminomethyl)-5-methylhex-4-enoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological processes and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Aminomethyl)-5-methylhex-4-enoic acid include:
- 3-(Aminomethyl)-5-methylhexanoic acid
- 3-(Aminomethyl)-5-methylhex-4-yn-2-ol
- This compound methyl ester
Uniqueness
The presence of both an amino group and a double bond allows for a diverse range of chemical modifications and interactions, making it a versatile compound for various research and industrial purposes .
Properties
IUPAC Name |
3-(aminomethyl)-5-methylhex-4-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6(2)3-7(5-9)4-8(10)11/h3,7H,4-5,9H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RILHQHHDJPATCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(CC(=O)O)CN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649498 | |
Record name | 3-(Aminomethyl)-5-methylhex-4-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
216576-74-8 | |
Record name | 3-(Aminomethyl)-5-methylhex-4-enoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0216576748 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Aminomethyl)-5-methylhex-4-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(AMINOMETHYL)-5-METHYLHEX-4-ENOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QW7U7G262K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the most cost-effective method for isolating 3-(Aminomethyl)-5-methylhex-4-enoic acid, a process impurity of Pregabalin?
A1: Research suggests that Simulated Moving Bed (SMB) chromatography is the most cost-effective method for isolating this compound. This continuous chromatography technique allows for the generation of large quantities of the impurity in a short period. [] A study successfully utilized SMB with eight reversed-phase columns to separate this compound, achieving over 90% purity in the raffinate outlet stream. [] This method proves advantageous compared to preparative HPLC and flash LC for isolating this specific compound.
Q2: Can this compound and 3-(Aminomethyl)-5-methylhex-5-enoic acid be used as reference standards, and what is their significance?
A2: Yes, both this compound (also known as Pregabalin-4-eliminate) and 3-(Aminomethyl)-5-methylhex-5-enoic acid (Pregabalin-5-eliminate) can serve as reference markers and standards. [] These compounds are valuable in determining the purity of Pregabalin. [] This highlights their importance in analytical chemistry and pharmaceutical quality control for ensuring the quality and safety of Pregabalin production.
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